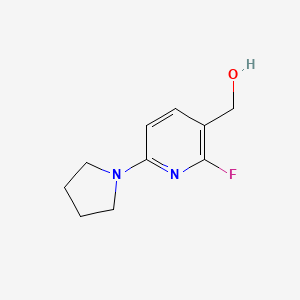

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Description

Propriétés

IUPAC Name |

(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUQRVOOLHSXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245622 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-05-4 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination and Substitution for Pyrrolidinyl Group Introduction

A key step in the synthesis involves the formation of the 6-(pyrrolidin-1-yl) substituent. According to a patent describing pyridin-2-yl-methylamine derivatives, the pyrrolidinyl group can be introduced via nucleophilic substitution on a 6-halopyridine derivative or by reductive amination with an aldehyde intermediate. The general process includes:

- Starting from a 2-fluoro-6-halopyridine derivative.

- Reacting with pyrrolidine under basic or neutral conditions to substitute the halogen with the pyrrolidinyl group.

- Purification by extraction and drying steps (e.g., washing with water, drying over magnesium sulfate).

Preparation of the Hydroxymethyl Group at the 3-Position

The hydroxymethyl group at the 3-position can be introduced by reduction of a corresponding aldehyde intermediate. The patent details a sequence involving:

Stepwise Synthesis Using Protected Intermediates

Protection strategies are often employed to control reactivity at different positions. For example:

- Use of trimethylsilanyl-ethoxymethoxymethyl protecting groups on the pyridine nitrogen or hydroxyl functionalities.

- Sequential deprotection and functionalization steps to afford the final compound.

Detailed Reaction Conditions and Purification

Research Findings and Optimization Notes

- Selectivity: The fluorine at the 2-position strongly influences regioselectivity, favoring substitution at the 6-position due to electronic effects.

- Protecting Groups: The use of silyl protecting groups enhances stability during multi-step synthesis and prevents side reactions.

- Catalysis: Palladium-catalyzed amination methods provide high yields and milder conditions compared to direct nucleophilic substitutions.

- Purification: Multiple extraction and drying steps ensure removal of inorganic salts and unreacted starting materials, critical for obtaining pure final product.

Summary Table of Preparation Methods

This detailed synthesis overview of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol integrates reductive amination, nucleophilic substitution, and catalytic amination approaches, supported by purification and protection strategies to achieve high purity and yield. The methods are drawn from diverse patent literature and peer-reviewed synthetic protocols, ensuring authoritative and professional guidance for researchers engaged in heterocyclic compound synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated or modified pyrrolidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Potential Therapeutic Applications

The compound's structural characteristics suggest potential in developing pharmaceuticals, particularly targeting neurological disorders. Its ability to interact with biological systems positions it as a candidate for drug discovery.

- Antiviral Activity : Research indicates that derivatives of pyridine can inhibit HIV-1 integrase, an essential enzyme in the viral replication cycle. Modifications to the pyridine structure, like those in (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol, have been linked to enhanced antiviral efficacy, showing IC50 values in the low micromolar range against viral proliferation .

- Anticancer Properties : In vitro studies have demonstrated that similar pyridine-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of L1210 mouse leukemia cells with IC50 values below 100 nM, indicating potential anticancer properties.

Materials Science

The compound can be utilized in developing advanced materials due to its unique electronic properties derived from the fluorinated pyridine ring and pyrrolidine moiety. These properties can be harnessed in polymer chemistry and nanotechnology applications.

Case Study 1: Antiviral Properties

A study highlighted the modification of pyridine derivatives leading to enhanced inhibition of HIV integrase. The results indicated that specific substitutions on the pyridine ring could significantly improve antiviral activity.

Case Study 2: Anticancer Activity

Research exploring the cytotoxic effects of similar compounds found that modifications led to significant growth inhibition in cancer cell lines. The study reported IC50 values indicating strong potential for this compound as an anticancer agent.

Mécanisme D'action

The mechanism of action of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated pyridine and pyrrolidine moieties. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine derivatives modified with fluorinated and nitrogen-containing substituents. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in molecular properties, functional groups, and applications:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Functional Group Impact: The methanol group in the target compound enhances solubility in polar solvents compared to the nitrile group in 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile, which increases reactivity but reduces hydrophilicity .

Substituent Effects: Replacement of fluorine with chlorine in [1-(2-chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol increases molecular weight and alters electronic properties, affecting binding affinity in receptor studies . The pyrrolidine ring in all compounds contributes to steric bulk, influencing interactions in catalytic or biological systems .

Applications: The target compound’s methanol group makes it a versatile intermediate for esterification or oxidation reactions, whereas the nitrile derivative is more suited for nucleophilic substitutions .

Table 2: Commercial Availability and Pricing

Note: Pricing reflects demand for specialized intermediates, with nitrile derivatives commanding higher costs due to synthetic complexity .

Research Findings and Trends

Synthetic Utility :

- The target compound’s hydroxyl group facilitates derivatization into esters or ethers, as demonstrated in the synthesis of (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate, a precursor for kinase inhibitors .

Biological Activity: Fluorinated pyridines with pyrrolidine substituents show promise as adenosine receptor antagonists, with the methanol group improving water solubility for in vivo studies .

Material Science :

- Analogues like (E)-methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate are explored in conjugated polymers for organic electronics due to their planar structure and electron-withdrawing fluorine .

Activité Biologique

(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which may influence its interaction with biological targets. The molecular formula is , and its IUPAC name is 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol.

The biological activity of this compound can be attributed to several factors:

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.

- π-π Stacking : The pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins, facilitating receptor binding.

- Fluorine Substitution : The presence of fluorine can enhance metabolic stability and lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Recent studies have indicated that similar compounds with pyridine and pyrrolidine structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related compounds .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Antiviral Activity

Fluorinated compounds have been explored for their antiviral properties, particularly in nucleoside analogs used in antiviral therapies. The incorporation of fluorine has been shown to enhance the stability and efficacy of these compounds against viral infections .

Case Studies

- Antibacterial Activity : A study on pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity. The study reported that specific structural modifications led to increased potency against Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Research into fluorinated nucleosides has highlighted the potential of fluorinated pyridine derivatives in treating viral infections. Compounds exhibiting similar structural features were shown to inhibit viral replication effectively by interfering with nucleotide metabolism .

Research Findings

The following findings summarize the biological activities associated with this compound and its derivatives:

Q & A

Basic Questions

Q. What are the established synthetic routes for (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol?

- Methodology : A common approach involves fluorination of a precursor pyridine derivative followed by reduction. For example:

Fluorination : React a chloro- or nitro-substituted pyridine intermediate with a fluorinating agent (e.g., KF in DMSO) to introduce the fluorine substituent.

Reduction : Reduce the carbonyl group (e.g., using LiAlH₄) to yield the methanol derivative.

Similar methods are employed for structurally related fluoropyridine alcohols, ensuring regioselectivity and purity .

- Characterization : Post-synthesis validation via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) is critical .

Q. How is the compound characterized to confirm its structural integrity?

- Techniques :

- NMR Spectroscopy : H NMR (e.g., δ ~4.8 ppm for -CH₂OH) and F NMR (δ ~-110 to -120 ppm for aromatic fluorine) .

- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.22 for C₁₀H₁₃FN₂O) .

- X-ray Diffraction : For solid-state structure elucidation, if single crystals are obtainable .

Q. What are the stability and storage recommendations for this compound?

- Stability : Sensitive to prolonged exposure to light, moisture, and oxidizing agents.

- Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials. Use desiccants to prevent hydrolysis of the methanol group .

Q. What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols.

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

- Toxicity : Acute toxicity data (e.g., LD₅₀) are limited, but structural analogs show moderate toxicity via oral and dermal routes .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic and binding properties?

- Mechanistic Insight : Fluorine’s electronegativity increases the electron-withdrawing effect on the pyridine ring, enhancing hydrogen-bonding potential with biomolecular targets (e.g., enzymes). This improves binding affinity and metabolic stability compared to non-fluorinated analogs .

- Computational Support : Density Functional Theory (DFT) studies predict partial charge redistribution, favoring interactions with hydrophobic pockets in proteins .

Q. What role does this compound play in medicinal chemistry research?

- Applications : Serves as a precursor for bioactive molecules, particularly kinase inhibitors or antimicrobial agents. The pyrrolidine moiety enhances solubility, while the fluoropyridine core is leveraged in structure-activity relationship (SAR) studies .

- Case Study : Analogous compounds (e.g., leniolisib) demonstrate PI3Kδ inhibition, highlighting its potential in immunomodulatory drug development .

Q. How do structural modifications (e.g., substituent variations) affect its reactivity?

- Comparative Analysis :

- Fluorine vs. Chlorine : Fluorine improves metabolic stability but reduces electrophilic reactivity compared to chlorine.

- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine alters steric bulk, impacting target selectivity .

Q. What challenges arise in formulating this compound for biological assays?

- Solubility : Limited aqueous solubility (logP ~1.5) necessitates DMSO or PEG-based vehicles.

- Stability in Buffer : Degradation studies (e.g., HPLC monitoring at pH 7.4) reveal a half-life of ~24 hours, requiring fresh preparation for assays .

Q. Are there documented contradictions in crystallographic vs. spectroscopic data?

- Case Example : Discrepancies in bond angles (X-ray vs. DFT-optimized structures) may arise due to crystal packing forces. Multi-technique validation (e.g., IR spectroscopy for functional groups) resolves such conflicts .

Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques for air-sensitive steps (e.g., LiAlH₄ reduction) .

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

- Ethical Compliance : Adhere to institutional guidelines for toxic compound disposal (e.g., incineration via certified waste handlers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.